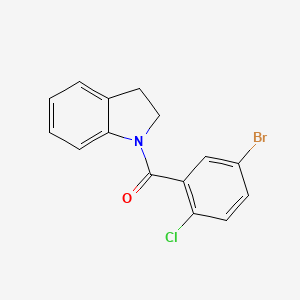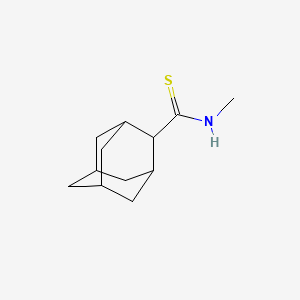![molecular formula C18H16NOP B5719926 4-[(diphenylphosphoryl)methyl]pyridine](/img/structure/B5719926.png)
4-[(diphenylphosphoryl)methyl]pyridine
Descripción general
Descripción
4-[(diphenylphosphoryl)methyl]pyridine is a useful research compound. Its molecular formula is C18H16NOP and its molecular weight is 293.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 293.096951132 g/mol and the complexity rating of the compound is 330. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Reactivity Studies
- A study by Ouizem et al. (2014) discusses the efficient synthesis of precursor molecules related to 4-[(diphenylphosphoryl)methyl]pyridine, along with their transformation into dissymmetric ligands. These ligands were examined for their reactivity and complexation reactions with lanthanide(III) ions, suggesting potential in the development of improved solvent extraction reagents (Ouizem et al., 2014).
F-Element Ligation Properties
- Another study by Ouizem et al. (2014) focuses on the synthesis and ligation properties of NCMPO-decorated pyridine N-oxide platforms, where this compound is a key component. The study explores the binding of these compounds with lanthanide complexes, providing insight into potential applications in coordination chemistry and material science (Ouizem et al., 2014).
β-(diphenylphosphoryl)pyrroles Formation
- Research by Bogachenkov et al. (2013) presents an unexpected formation of β-(diphenylphosphoryl)pyrroles, instead of the anticipated regioisomers, from reactions involving derivatives of this compound. This finding highlights the compound's role in facilitating unique chemical transformations, potentially useful in synthetic organic chemistry (Bogachenkov et al., 2013).
Application in Novel Soluble and Thermally Stable Polyimides
- A 2020 study by Chen et al. discusses the use of a derivative of this compound in synthesizing novel aromatic polyimides. These polyimides exhibited exceptional thermal stability and flame retardancy, suggesting applications in materials science for high-performance polymers (Chen et al., 2020).
Binding Studies with Iron–Sulfur Enzymes
- In a study by Span et al. (2014), the binding modes of pyridine derivatives, including this compound, with the iron–sulfur enzyme IspH were investigated. This research provides valuable insights into enzyme-inhibitor interactions, potentially relevant in drug discovery and enzymology (Span et al., 2014).
Chelating Properties with f-Element Ions
- A 1993 study by Rapko et al. explored the chelating properties of 2-((diphenylphosphino)methyl)pyridine N,P-dioxide and its derivatives toward various f-element ions. The findings suggest applications in the field of coordination chemistry and potentially in nuclear waste management (Rapko et al., 1993).
Propiedades
IUPAC Name |
4-(diphenylphosphorylmethyl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16NOP/c20-21(17-7-3-1-4-8-17,18-9-5-2-6-10-18)15-16-11-13-19-14-12-16/h1-14H,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRCMUVACWGXMKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(CC2=CC=NC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16NOP | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-methylbenzyl)-2-[(4-methylbenzyl)sulfanyl]acetamide](/img/structure/B5719851.png)

![N-{[(6-fluoro-1,3-benzothiazol-2-yl)amino]carbonothioyl}-2-furamide](/img/structure/B5719867.png)
![N-(3-acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B5719874.png)

![2-[(3,4-dichlorobenzyl)(propyl)amino]ethanol](/img/structure/B5719884.png)



![N-[4-(cyanomethyl)phenyl]-4-biphenylcarboxamide](/img/structure/B5719938.png)
![N-{2-[(2-methoxy-5-methylphenyl)amino]-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B5719942.png)
![N-(2-furylmethyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea](/img/structure/B5719949.png)
![N-[(2,4-dimethoxyphenyl)carbamothioyl]-2-fluorobenzamide](/img/structure/B5719954.png)
